![molecular formula C21H22ClF2N3O3 B1667347 3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)- CAS No. 145902-81-4](/img/structure/B1667347.png)
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)-
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Overview
Description
BO 2367 is a topoisomerase inhibitor with applications to tumor growth suppression.
Scientific Research Applications
Antibacterial Activity
3-Quinolinecarboxylic acid derivatives, including those with various substitutions at the 7-position, have been extensively studied for their antibacterial properties. These compounds have shown significant potency against a range of Gram-negative and Gram-positive bacteria. For instance, derivatives like 5-Amino-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated enhanced antibacterial activity, significantly more potent than their non-amino analogues (Domagala et al., 1988). Additionally, amino acid prodrugs of these quinolone compounds have been developed to improve solubility and in vivo efficacy, with some showing rapid serum cleavage to their parent quinolones (Sanchez et al., 1992).
Enhanced Potency and Solubility
The modification of 3-Quinolinecarboxylic acids with amino acid analogues has been found to decrease in vitro activity but increase in vivo efficacy. These modifications also lead to a significant improvement in solubility, which is a crucial factor for drug efficacy (Sanchez et al., 1992). The presence of specific substituents like the cyclopropyl group has been identified as enhancing the activity of the quinolone core (Domagala et al., 1988).
Structure-Activity Relationships
Several studies have focused on elucidating the structure-activity relationships (SAR) of these compounds. For instance, different substituents at various positions of the quinoline nucleus have been explored to understand their impact on antibacterial activity. The SAR studies have provided insights into optimizing the molecular structure for enhanced antibacterial properties (Ogata et al., 1991).
Topoisomerase II Inhibitory Activity
Some derivatives of 3-Quinolinecarboxylic acid have been investigated for their potential as topoisomerase II inhibitors. This is significant for their application in cancer therapy, as topoisomerase II is a crucial enzyme involved in DNA replication and cell division (Wentland et al., 1993).
properties
CAS RN |
145902-81-4 |
---|---|
Product Name |
3-Quinolinecarboxylic acid, 7-(4-amino-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-, monohydrochloride, (3aalpha,4beta,7aalpha)-(-)- |
Molecular Formula |
C21H22ClF2N3O3 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
7-[(3aR,4R,7aS)-4-amino-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H21F2N3O3.ClH/c22-15-6-12-18(26(11-4-5-11)9-14(20(12)27)21(28)29)17(23)19(15)25-7-10-2-1-3-16(24)13(10)8-25;/h1,3,6,9-11,13,16H,2,4-5,7-8,24H2,(H,28,29);1H/t10-,13+,16-;/m1./s1 |
InChI Key |
HLOXEUWOJLFTQE-LGGAFPCMSA-N |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4C[C@H]5CC=C[C@H]([C@H]5C4)N)F)C(=O)O.Cl |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CC5CC=CC(C5C4)N)F)C(=O)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(-)-7-((1R*,2R*,6R*)-2-amino-8-azabicyclo(4.3.0.)-non-3-en-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid BO 2367 BO 2367, (+)-isomer BO-2367 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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